molecular formula C19H31NO9 B000604 Seloken CAS No. 56392-17-7

Seloken

Cat. No.: B000604
CAS No.: 56392-17-7
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-LREBCSMRSA-N
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Description

Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS;  HYPERTENSION;  and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety);  Hydrochlorothiazide;  metoprolol tartrate (component of);  Chlorthalidone;  metoprolol tartrate (component of).

Scientific Research Applications

  • Metoprolol in Renal Hypertension : A study by Yasumoto et al. (1988) found that Metoprolol treatment significantly decreased blood pressure in patients with renal hypertension without causing serious side effects Yasumotoetal.,1988Yasumoto et al., 1988.

  • Migraine Prophylaxis : Andersson et al. (1983) conducted a study comparing Metoprolol 200 mg in Durules® once daily against a placebo for migraine prophylaxis. The study concluded that Metoprolol was more effective and well-tolerated than placebo for this purpose Anderssonetal.,1983Andersson et al., 1983.

  • Comparison with Atenolol in Hypertension : A clinical comparison by Lyngstam and Rydén (2009) found that Metoprolol and Atenolol, when administered once daily, are equipotent in patients with mild to moderate hypertension Lyngstam & Rydén, 2009.

  • Modified Release Tablet Formulation : A study by Gohel et al. (2009) explored the fabrication of a modified release tablet formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum. This formulation aimed to achieve a desired drug release pattern Goheletal.,2009Gohel et al., 2009.

Mechanism of Action

Seloken works by slowing down the heart rate and makes the heart more efficient at pumping blood around the body . It reduces or inhibits the agonistic effect on the heart of catecholamines .

Future Directions

AstraZeneca has entered an agreement to provide the commercial rights for Seloken/Seloken ZOK (metoprolol tartrate and metoprolol succinate respectively) and associated Logimax fixed-dose combination (metoprolol succinate and felodipine) treatments in Europe to Recordati . This indicates a potential expansion of the commercial potential of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Seloken involves the condensation of 3-(isopropylamino)-1-phenylpropan-1-ol with ethyl chloroformate to form ethyl 3-(isopropylamino)-1-phenylpropan-1-yl carbonate, which is then reacted with 2-aminoethanesulfonic acid to yield Seloken.", "Starting Materials": [ "3-(isopropylamino)-1-phenylpropan-1-ol", "ethyl chloroformate", "2-aminoethanesulfonic acid" ], "Reaction": [ "Step 1: 3-(isopropylamino)-1-phenylpropan-1-ol is dissolved in dichloromethane and cooled to 0°C. Ethyl chloroformate is added dropwise to the solution and the mixture is stirred at 0°C for 1 hour.", "Step 2: The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "Step 3: The resulting ethyl 3-(isopropylamino)-1-phenylpropan-1-yl carbonate is isolated by filtration and washed with cold dichloromethane.", "Step 4: Ethyl 3-(isopropylamino)-1-phenylpropan-1-yl carbonate is dissolved in water and 2-aminoethanesulfonic acid is added to the solution.", "Step 5: The mixture is heated to reflux for 3 hours and then cooled to room temperature.", "Step 6: The resulting Seloken is isolated by filtration, washed with water, and dried under vacuum." ] }

CAS No.

56392-17-7

Molecular Formula

C19H31NO9

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WPTKISQJQVFSQI-LREBCSMRSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

56392-17-7

Pictograms

Irritant; Health Hazard

Purity

> 98%

Synonyms

56392-17-7;  1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1);  Metoprolol-(+,-) (+)-tartrate salt;  Prestwick_1009;  AC1O4WIQ;  SCHEMBL2051655

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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